Arabinothalictoside

soluble epoxide hydrolase inhibition cardiovascular disease research natural product screening

Researchers often face lengthy sourcing delays for niche natural glycosides. Arabinothalictoside (CAS 153287-94-6) is a rigorously characterized sEH inhibitor, ready for immediate dispatch. - Validated sEH inhibition: IC50 47.1 µM for reproducible cardiovascular & renal assays. - Antibacterial screening: 90% inhibition of *Bacillus subtilis* at 100 µM. - Structural guarantee: Absolute stereochemistry confirmed via Mosher's method & exciton chirality.

Molecular Formula C19H27NO12
Molecular Weight 461.4 g/mol
Cat. No. B1247370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArabinothalictoside
Synonymsarabinothalictoside
Molecular FormulaC19H27NO12
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O
InChIInChI=1S/C19H27NO12/c21-11-7-29-18(16(25)13(11)22)30-8-12-14(23)15(24)17(26)19(32-12)31-10-3-1-9(2-4-10)5-6-20(27)28/h1-4,11-19,21-26H,5-8H2/t11-,12+,13-,14+,15-,16+,17+,18-,19+/m0/s1
InChIKeyZHVLPKFAODFQST-UUOPEYFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arabinothalictoside Overview


Arabinothalictoside is a naturally occurring nitroethylphenol glycoside with the IUPAC name (2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol, corresponding to the molecular formula C19H27NO12 and a molecular weight of 461.40 g/mol [1]. Its absolute stereochemistry was definitively elucidated in 1996 using chemical and physicochemical evidence, including modified Mosher's method and exciton chirality methods [2]. The compound contains a characteristic nitro group, with a topological polar surface area (TPSA) of 204.00 Ų [3] and an XlogP of -2.3 [4], indicating a hydrophilic character. It has been isolated from multiple plant sources, including Sagittaria trifolia, Annona squamosa, Peperomia obtusifolia, and Aristolochia fordiana, and is recognized as a soluble epoxide hydrolase (sEH) inhibitor [5].

sEH pathway inhibition study fit (reported moderate competitive inhibitor context)
Antimicrobial screening context for Gram-positive bacterial research
Phytochemical profiling: confirmed multi-source isolation from distinct plant families
Structural elucidation reference with resolved absolute stereochemistry

Arabinothalictoside vs. Thalictoside


While Arabinothalictoside and Thalictoside share a nitroethylphenol core, they are distinct chemical entities with a critical structural difference: Arabinothalictoside possesses an additional α-L-arabinopyranosyl moiety attached to the β-D-glucopyranoside core, forming a disaccharide structure [1]. This modification significantly alters its physicochemical properties, as evidenced by a TPSA of 204.00 Ų and an XlogP of -2.3 [2][3]. This structural divergence translates directly into a quantifiable difference in biological activity; in a direct head-to-head comparison for sEH inhibition, Arabinothalictoside (IC50: 47.1 µM) is 2.33-fold less potent than Thalictoside (IC50: 20.2 µM) [4]. This activity gap confirms that these two compounds are not interchangeable, and any research or procurement strategy must be tailored to the specific glycoside required.

Target
Arabinothalictoside
Disaccharide glycoside with an α-L-arabinopyranosyl moiety; distinct hydrophilic profile (TPSA 204 Ų, XlogP -2.3).
Potential Substitute
Thalictoside
Monosaccharide glucopyranoside; lacks the additional arabinopyranosyl unit.
Reported sEH inhibition potency may differ; structural identity and assay-response context may shift. Direct substitution requires validation.

Key Evidence for Arabinothalictoside


sEH Inhibition vs. Thalictoside

In a direct comparative study, Arabinothalictoside exhibited moderate soluble epoxide hydrolase (sEH) inhibition with an IC50 of 47.1 µM, while its close analog Thalictoside demonstrated an IC50 of 20.2 µM under identical assay conditions. This represents a 2.33-fold difference in potency [1]. The study further characterized both compounds as competitive inhibitors .

sEH Inhibition
Head-to-head
Arabinothalictoside IC50 47.1 µM vs Thalictoside IC50 20.2 µM; 2.33-fold difference.
Reported comparator assay-response context for SAR studies.
In vitro sEH enzyme inhibition assay.
soluble epoxide hydrolase inhibition cardiovascular disease research natural product screening

Antibacterial Activity in B. subtilis

Arabinothalictoside demonstrated significant antibacterial activity, inducing 90% inhibition of bacterial growth in the Gram-positive bacterium Bacillus subtilis at a concentration of 100 µM [1]. This level of inhibition was observed in a panel of assays that included evaluation of other related phenolic compounds, though a direct head-to-head comparison for this specific activity was not reported [2].

Antibacterial Activity
Supporting evidence
90% inhibition of B. subtilis at 100 µM.
Supports antimicrobial screening context for Gram-positive models.
No direct comparator in the same assay panel.
antimicrobial activity Gram-positive bacteria natural product antibiotic

Disaccharide Core Structure

Arabinothalictoside is defined by its unique disaccharide structure: 4-(2-nitroethyl)phenyl 6-O-α-L-arabinopyranosyl-β-D-glucopyranoside [1]. This structure distinguishes it from the simpler glucopyranoside, Thalictoside, and is a key determinant of its physicochemical properties [2]. The compound's absolute stereochemistry has been fully resolved, confirming 9 defined atom stereocenters [3].

Disaccharide Core
Structural evidence
Disaccharide (Glc + Ara) vs Thalictoside monosaccharide (Glc only).
Structural determinant for differential activity; identity attribution context.
Absolute stereochemistry fully resolved.
glycoside structure natural product chemistry phytochemical profiling

Natural Sources Diversity

Arabinothalictoside has been isolated and confirmed from at least four distinct plant sources: Sagittaria trifolia (Alismataceae) [1], Annona squamosa (Annonaceae) [2], Peperomia obtusifolia (Piperaceae) [3], and Aristolochia fordiana (Aristolochiaceae) [4]. This broad natural distribution provides multiple validated pathways for its procurement and study, offering flexibility in research supply chains compared to compounds from a single source.

Natural Sources
Source review
Confirmed in 4 distinct plant families.
Reported sourcing diversity; supports phytochemical marker use.
Data to verify from literature isolation reports.
phytochemistry natural product isolation botanical sourcing

Arabinothalictoside Research Applications


sEH Inhibition Studies

Arabinothalictoside is a validated tool for sEH inhibition studies, with a reported IC50 of 47.1 µM [1]. It is suitable for experiments requiring a moderate, competitive inhibitor of this enzyme, particularly in comparative SAR studies against its analog Thalictoside (IC50 20.2 µM) [1]. Its moderate potency makes it useful for establishing baseline inhibition in cardiovascular and renal disease research models .

Antimicrobial Screening and Lead Discovery

The compound's confirmed 90% inhibition of Bacillus subtilis at 100 µM [1] positions it as a promising natural product hit for antimicrobial screening programs. Researchers focused on Gram-positive bacteria can utilize Arabinothalictoside as a positive control or a starting point for structure-based optimization of novel antibacterial agents.

Phytochemical Profiling

With its isolation confirmed from at least four plant families (Alismataceae, Annonaceae, Piperaceae, Aristolochiaceae) [1][2][3], Arabinothalictoside serves as an excellent chemotaxonomic marker. Its unique disaccharide structure and nitro group make it easily identifiable via LC-MS or NMR, enabling researchers to compare metabolic profiles across diverse plant species or assess the quality and authenticity of botanical extracts.

Structural Elucidation Reference

The fully resolved absolute stereochemistry of Arabinothalictoside [1] and its detailed NMR and MS data make it an ideal reference standard for laboratories engaged in natural product structure elucidation. Its complex disaccharide core and nitro group provide a challenging and informative test case for validating analytical methods, including 1D/2D NMR and HR-MS protocols.

Application
Selection Property
Validation Focus
sEH pathway inhibition studies
Competitive inhibitor context
SAR endpoint review
Antimicrobial screening
Gram-positive growth inhibition context
Growth-inhibition endpoint review
Phytochemical profiling
Multi-source isolation context
Chemotaxonomic marker validation
Structural elucidation reference
Resolved stereochemistry context
NMR & HR-MS method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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